Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H6F3NO2SLi It is known for its unique structural features, which include a lithium ion coordinated to a pyridine ring substituted with methyl, trifluoromethyl, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Sulfonation: The pyridine derivative undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 2-position of the pyridine ring.
Lithiation: The sulfonated product is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinate or sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate.
Substitution: 3-methyl-5-(trifluoromethyl)pyridine-2-thiol.
Scientific Research Applications
Chemistry
In organic synthesis, Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonate groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable starting material for drug design.
Industry
In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can impart desirable characteristics such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonate group can influence solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-methyl-4-(trifluoromethyl)pyridine-2-sulfinate
- Lithium(1+) ion 3-methyl-5-(difluoromethyl)pyridine-2-sulfinate
- Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. The trifluoromethyl group at the 5-position and the sulfonate group at the 2-position create a distinct electronic environment that can be exploited in various chemical reactions and applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound in research and industry.
Properties
IUPAC Name |
lithium;3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S.Li/c1-4-2-5(7(8,9)10)3-11-6(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMZZHICNFKRF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1S(=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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